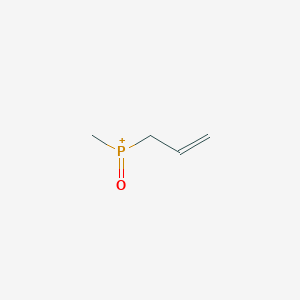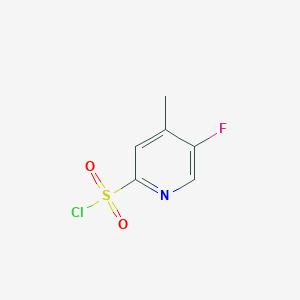
5-Fluoro-4-methylpyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of selective fluorination reactions, where fluorine is introduced into the pyridine ring using fluorinating agents such as Selectfluor® . The methyl group can be introduced through Friedel-Crafts alkylation, and the sulfonyl chloride group can be added using sulfonyl chloride reagents under appropriate reaction conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-4-methylpyridine-2-sulfonyl chloride may involve optimized and scalable synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-methylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and palladium catalysts for coupling reactions. Typical reaction conditions involve controlled temperatures, solvents, and reaction times to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced sulfur compounds, and coupled products with various functional groups .
Aplicaciones Científicas De Investigación
5-Fluoro-4-methylpyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The fluorine atom and methyl group on the pyridine ring influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Fluoro-4-methylpyridine-2-sulfonyl chloride include other fluorinated pyridines such as:
- 2-Fluoro-5-methylpyridine
- 4-Fluoro-2-methylpyridine
- 5-Fluoro-6-methylpyridine-2-sulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the sulfonyl chloride group makes it a versatile reagent for various chemical transformations, while the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogues .
Propiedades
Fórmula molecular |
C6H5ClFNO2S |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
5-fluoro-4-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-6(12(7,10)11)9-3-5(4)8/h2-3H,1H3 |
Clave InChI |
GWMULZXBCMCPCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
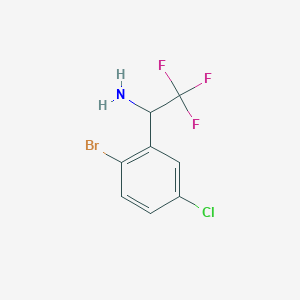
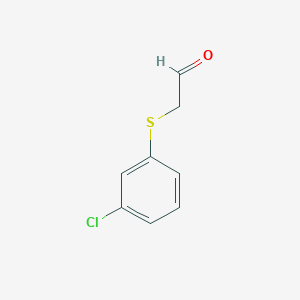


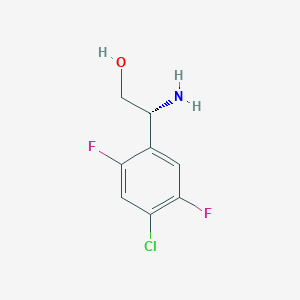
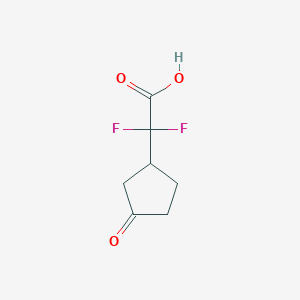
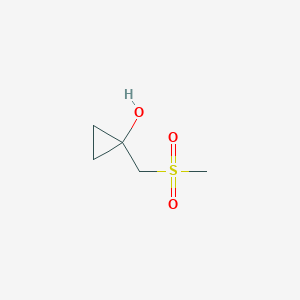
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
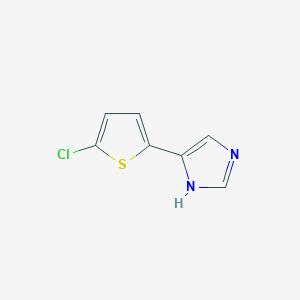
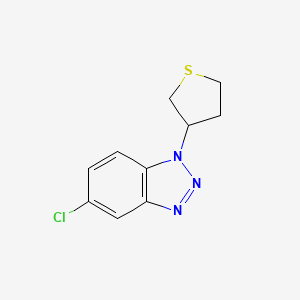

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
